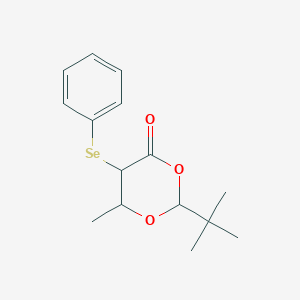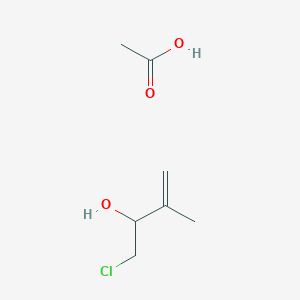![molecular formula C11H17LiO2 B14291748 Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- CAS No. 112947-73-6](/img/structure/B14291748.png)
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- is an organolithium compound that features a tetrahydropyranyl group attached to a hexynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- typically involves the reaction of a tetrahydropyranyl-protected alkyne with a lithium reagent. One common method is the reaction of 6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexyne with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction. Substitution reactions often involve electrophiles like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-: Unique due to the presence of both a tetrahydropyranyl group and a hexynyl chain.
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-: Similar structure but with a shorter alkyne chain.
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-octynyl]-: Similar structure but with a longer alkyne chain.
Propriétés
Numéro CAS |
112947-73-6 |
|---|---|
Formule moléculaire |
C11H17LiO2 |
Poids moléculaire |
188.2 g/mol |
Nom IUPAC |
lithium;2-hex-5-ynoxyoxane |
InChI |
InChI=1S/C11H17O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,3-10H2;/q-1;+1 |
Clé InChI |
LFXKLRWXQWSZMR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
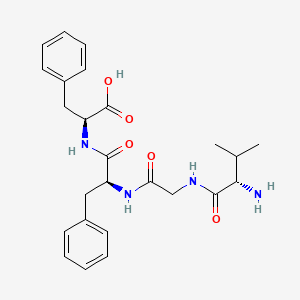
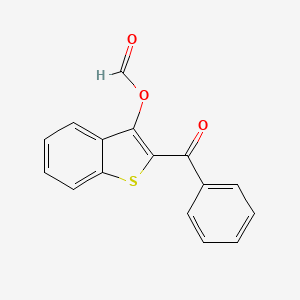
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
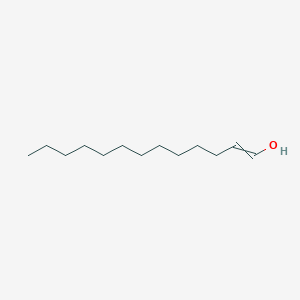


![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)


![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
